(1-Cyclobutanecarbonylpyrrolidin-3-yl)methanol
Overview
Description
Molecular Structure Analysis
The molecular structure of “(1-Cyclobutanecarbonylpyrrolidin-3-yl)methanol” includes a pyrrolidine skeleton containing a cyclobutanecarbonyl functional group. Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Scientific Research Applications
Gold-Catalyzed Cycloisomerizations
The gold-catalyzed cycloisomerizations of 1,6-ene-ynamides lead to compounds bearing a cyclobutane structure or carbonyl compounds with a 2,3-methanopyrrolidine subunit. This process demonstrates the utility of gold catalysis in efficiently synthesizing complex molecules with high diastereoselectivities, showcasing the potential of (1-Cyclobutanecarbonylpyrrolidin-3-yl)methanol in such transformations (Couty, Meyer, & Cossy, 2009).
Ring Opening of Cyclobutane
The one-electron oxidation of cyclobutane derivatives can lead to high yields of open-chain methanolysis products, illustrating the reactivity of cyclobutane structures towards ring-opening reactions. This reactivity can be harnessed in the synthesis of various organic compounds, including those related to this compound (Beresford, Lambert, & Ledwith, 1970).
Catalyst for Huisgen 1,3-Dipolar Cycloadditions
The development of new catalysts based on tris(triazolyl)methanol-Cu(I) structures for facilitating Huisgen 1,3-dipolar cycloadditions highlights the potential application of this compound in catalysis. Such catalysts can operate under mild conditions, offering efficient pathways to synthesize diverse molecular architectures (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Metal-Organic Frameworks (MOFs)
The synthesis of metal-organic frameworks (MOFs) with unique structural features, such as rhombus-shaped cavities, utilizing cyclobutane derivatives, underscores the application of this compound in the development of new materials. These MOFs can find applications in gas storage, separation technologies, and catalysis (Papaefstathiou, Milios, & MacGillivray, 2004).
Properties
IUPAC Name |
cyclobutyl-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-7-8-4-5-11(6-8)10(13)9-2-1-3-9/h8-9,12H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGZEPPBMVPORE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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